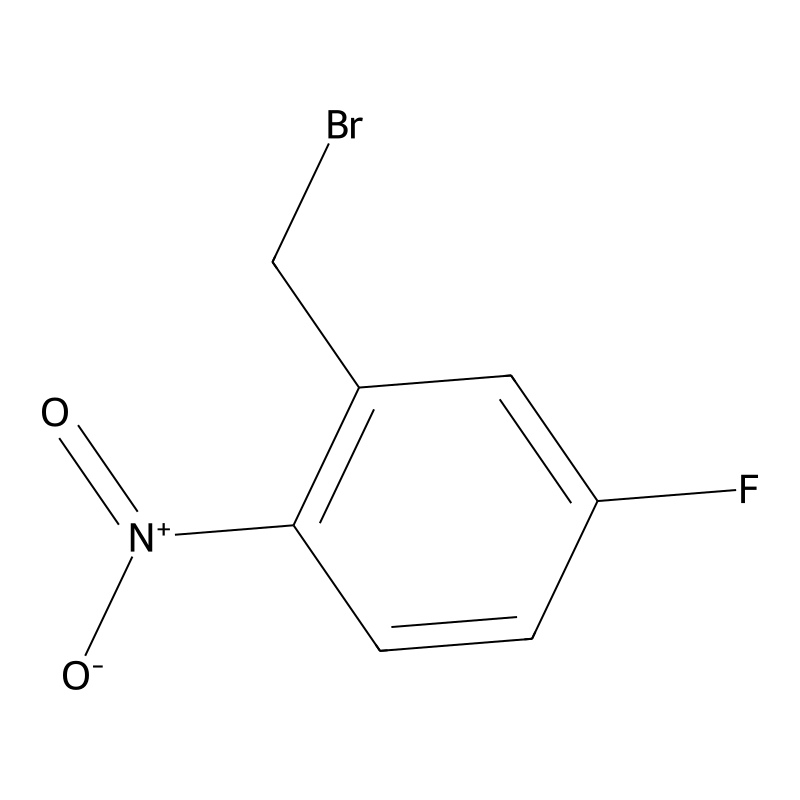2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 2-bromomethyl-substituted alkenylcyclopentanes
Method
The method involves a radical chain addition of allyl bromides to alkenylcyclopropanes, resulting in [3+2] annulation.
Results
The reaction resulted in good yields (16 examples) of 2-bromomethyl-alkenylcyclopentanes.
Synthesis of poly(styrene-b-methyl methacrylate) block copolymers
Application
Method
Results
The result is the successful synthesis of poly(styrene-b-methyl methacrylate) block copolymers.
2-(Bromomethyl)-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula CHBrFNO. It is a substituted benzene derivative characterized by the presence of a bromomethyl group, a fluorine atom, and a nitro group on the benzene ring. This unique combination of substituents contributes to its distinct chemical properties, making it valuable in various synthetic and research applications. The compound typically appears as a white to light yellow solid and has a melting point ranging from 41°C to 45°C .
- Formation of reactive intermediates: The bromomethyl group could participate in reactions to form reactive intermediates that interact with other molecules.
- Exploiting the nitro group's properties: The electron-withdrawing nature of the nitro group could influence interactions with other molecules.
Due to the limited information on 2-(bromomethyl)-4-fluoro-1-nitrobenzene, it's crucial to handle it with caution assuming the following potential hazards:
- Toxicity: Nitroaromatic compounds can have various toxic effects, and the presence of a halogen atom adds further concern.
- Skin and eye irritant: Contact with the compound might irritate the skin and eyes.
- Respiratory irritant: Inhalation may irritate the respiratory tract.
- Environmental hazard: Nitroaromatics can be harmful to aquatic life.
- Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide and potassium thiolate, typically performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides. This transformation is often facilitated by catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
- Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate .
The major products formed from these reactions include azides, thiols, ethers from nucleophilic substitutions, and 2-(aminomethyl)-4-fluoro-1-nitrobenzene from reductions.
Research indicates that 2-(Bromomethyl)-4-fluoro-1-nitrobenzene exhibits potential biological activity, particularly in medicinal chemistry. It is explored for its ability to interact with specific enzymes or receptors, making it a candidate for drug development. Additionally, it serves as a probe in biochemical assays aimed at studying enzyme activity and protein interactions . Its unique structure allows it to influence biological pathways, although specific biological targets and mechanisms of action require further investigation.
The synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene typically involves the bromination of 4-fluoro-1-nitrotoluene. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction conditions generally require heating to facilitate the bromination process. On an industrial scale, continuous flow processes are utilized to enhance yield and purity by maintaining optimal reaction conditions throughout synthesis .
2-(Bromomethyl)-4-fluoro-1-nitrobenzene has several important applications:
- Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
- Medicinal Chemistry: Due to its potential biological activity, it is investigated for developing new drugs targeting specific enzymes or receptors .
Several compounds share structural similarities with 2-(Bromomethyl)-4-fluoro-1-nitrobenzene:
- 2-(Chloromethyl)-4-fluoro-1-nitrobenzene
- 2-(Iodomethyl)-4-fluoro-1-nitrobenzene
- 2-(Bromomethyl)-4-chloro-1-nitrobenzene
Uniqueness
The uniqueness of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene lies in its combination of both bromomethyl and fluorine substituents on the benzene ring. This specific arrangement imparts distinctive reactivity and properties that differentiate it from similar compounds. The presence of the nitro group further enhances its reactivity profile, allowing for diverse chemical transformations that are not typically observed in other halogenated nitrobenzenes .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








